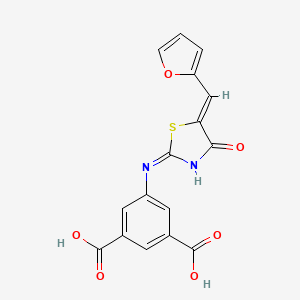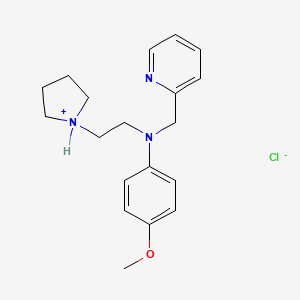
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a synthetic organic compound It is characterized by the presence of an aniline group substituted with a methoxy group, a pyridylmethyl group, and a pyrrolidinyl ethyl group, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Aniline Derivative: Starting with aniline, a methoxy group is introduced via electrophilic aromatic substitution.
Introduction of the Pyridylmethyl Group: This step may involve a nucleophilic substitution reaction where the aniline derivative reacts with a pyridylmethyl halide.
Addition of the Pyrrolidinyl Ethyl Group: This can be achieved through a reductive amination reaction, where the intermediate compound reacts with a pyrrolidinyl ethyl amine.
Formation of the Hydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or pyrrolidinyl groups.
Reduction: Reduction reactions could target the pyridylmethyl group or the aniline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy or pyridylmethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may act by binding to receptors or enzymes, altering their activity. The pyridyl and pyrrolidinyl groups could facilitate binding to specific sites, while the methoxy group might influence the compound’s electronic properties and reactivity.
類似化合物との比較
Similar Compounds
Aniline Derivatives: Compounds with similar aniline structures but different substituents.
Pyridylmethyl Compounds: Molecules containing the pyridylmethyl group.
Pyrrolidinyl Compounds: Compounds with the pyrrolidinyl group.
Uniqueness
Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
27439-42-5 |
|---|---|
分子式 |
C19H26ClN3O |
分子量 |
347.9 g/mol |
IUPAC名 |
4-methoxy-N-(pyridin-2-ylmethyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-23-19-9-7-18(8-10-19)22(15-14-21-12-4-5-13-21)16-17-6-2-3-11-20-17;/h2-3,6-11H,4-5,12-16H2,1H3;1H |
InChIキー |
XFQDWSMQOOIVAG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(CC[NH+]2CCCC2)CC3=CC=CC=N3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
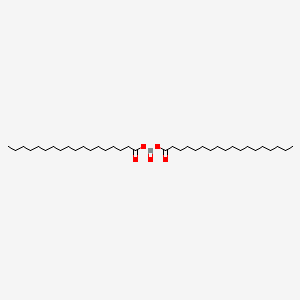

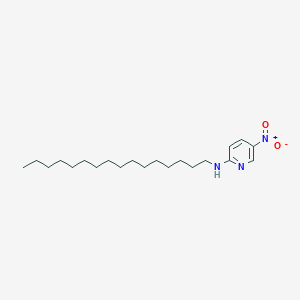
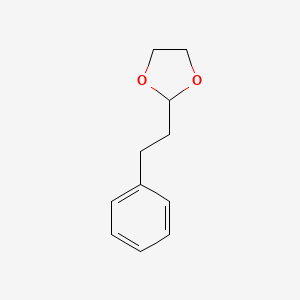

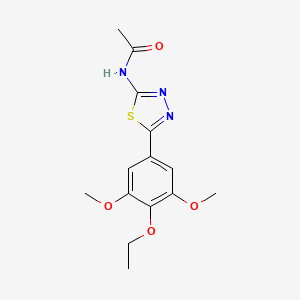

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
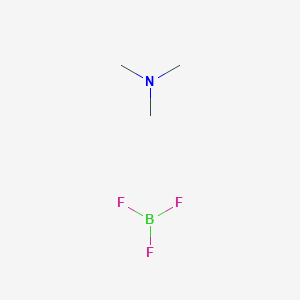
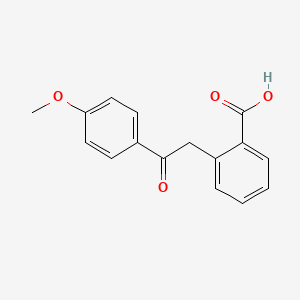
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)

